3-(3-Methylbenzoyl)thiophene

Physicochemical characterization Thermal stability Separation science

3-(3-Methylbenzoyl)thiophene (CAS 118993-70-7) is a heterocyclic ketone with the molecular formula C12H10OS, belonging to the methylbenzoylthiophene isomer series. It features a thiophene ring acylated at the 3-position with a 3-methylbenzoyl (meta-tolyl) group, distinguishing it from its ortho- and para-substituted analogs.

Molecular Formula C12H10OS
Molecular Weight 202.27 g/mol
CAS No. 118993-70-7
Cat. No. B045388
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-Methylbenzoyl)thiophene
CAS118993-70-7
Molecular FormulaC12H10OS
Molecular Weight202.27 g/mol
Structural Identifiers
SMILESCC1=CC(=CC=C1)C(=O)C2=CSC=C2
InChIInChI=1S/C12H10OS/c1-9-3-2-4-10(7-9)12(13)11-5-6-14-8-11/h2-8H,1H3
InChIKeyLJAWMVVCIIEREL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(3-Methylbenzoyl)thiophene (CAS 118993-70-7): A Meta-Substituted Thiophene Building Block for Precise Synthetic Control


3-(3-Methylbenzoyl)thiophene (CAS 118993-70-7) is a heterocyclic ketone with the molecular formula C12H10OS, belonging to the methylbenzoylthiophene isomer series. It features a thiophene ring acylated at the 3-position with a 3-methylbenzoyl (meta-tolyl) group, distinguishing it from its ortho- and para-substituted analogs. The compound is primarily utilized as a pharmaceutical intermediate and fine chemical building block, with commercially available purities typically ranging from 95% to 98% . Its unique substitution pattern imparts distinct steric and electronic properties that modulate reactivity in downstream transformations, making it a non-interchangeable choice for routes requiring specific regiochemical control [1].

Why Methylbenzoylthiophene Isomers Are Not Interchangeable in Scientific Procurement


The three positional isomers of methylbenzoylthiophene—2-methyl (ortho), 3-methyl (meta), and 4-methyl (para)—share an identical molecular formula and mass but exhibit divergent physicochemical and reactivity profiles that preclude generic substitution. The position of the methyl group on the benzoyl ring directly influences the compound's boiling point, melting behavior, steric accessibility, and electronic distribution across the carbonyl-thiophene conjugated system. For instance, the ortho-isomer experiences substantial steric hindrance between the methyl group and the carbonyl, resulting in a markedly lower boiling point (293.7°C) and a distinct crystalline melting range (85-88°C), while the para-isomer exhibits the highest thermal stability (boiling point 336.3°C). The meta-isomer occupies an intermediate position (boiling point 333.4°C), offering a unique balance of steric bulk and thermal properties that is critical for specific synthetic and purification workflows [1]. These differences invalidate any assumption of functional equivalence among the isomers.

Quantitative Differentiation Guide for 3-(3-Methylbenzoyl)thiophene Procurement


Boiling Point and Thermal Stability Differentiate the Meta-Isomer from the Ortho-Isomer

The predicted boiling point of 3-(3-methylbenzoyl)thiophene is 333.4 ± 25.0 °C at 760 mmHg, which is approximately 40 °C higher than that of the ortho-isomer, 3-(2-methylbenzoyl)thiophene (293.7 ± 15.0 °C), and comparable to the para-isomer (336.3 ± 17.0 °C) . This substantial difference reflects reduced steric strain in the meta-substituted system relative to the ortho configuration, translating directly to different volatility and purification requirements during procurement and handling.

Physicochemical characterization Thermal stability Separation science

Flash Point Differentiation Informs Safe Handling and Storage Requirements

The flash point of 3-(3-methylbenzoyl)thiophene is predicted to be 155.4 ± 23.2 °C, significantly higher than that of the ortho-isomer (131.4 ± 20.4 °C) . This 24 °C difference in flash point places the meta-isomer in a higher flammability safety margin, which can affect transportation classification, storage requirements, and the selection of suitable reaction conditions for high-temperature transformations.

Safety Physicochemical properties Regulatory compliance

Meta-Methyl Substitution Provides a Distinct Steric Profile Versus Ortho- and Para-Isomers

In the meta-substituted isomer, the methyl group is positioned away from the carbonyl, avoiding the steric clash present in the ortho-isomer while maintaining a steric footprint distinct from the para-isomer. This is evidenced by the enthalpy of vaporization: 57.6 ± 3.0 kJ/mol for the meta-isomer, compared to 53.3 ± 3.0 kJ/mol for the ortho-isomer and 57.9 ± 3.0 kJ/mol for the para-isomer . The lower enthalpy for the ortho-isomer is consistent with reduced intermolecular interactions due to steric shielding. The meta-isomer thus offers a unique steric environment for interactions with biological targets or catalysts, without the extreme hindrance of the ortho configuration.

Medicinal chemistry Structure-activity relationship Chemical biology

Comparative Solubility and Lipophilicity Profile Supports Different Formulation Strategies

While the ACD/LogP values are identical across all three isomers (3.32), the water solubility estimates differ: the meta-isomer has an estimated water solubility of 42.45 mg/L at 25 °C (log Kow 3.51), whereas the ortho-isomer shows a water solubility of approximately 113.28 mg/L (Wat Sol v1.01 estimate) . This 2.7-fold difference in aqueous solubility, despite similar logP, arises from differences in crystal lattice energy related to molecular packing, consistent with the observed melting point differences. Such solubility divergence is critical for formulation development and in vitro assay design.

ADME Formulation Drug discovery

Elbs Reaction Potential Indicates Distinct Synthetic Utility for Meta-Isomer

A study on the benzoylation of 3-methyl-benzothiophene demonstrates that the resulting benzoylated product can undergo an Elbs reaction to form benzo[b]thiophanthrene polycyclic systems [1]. While this specific transformation was demonstrated on a benzothiophene core rather than a thiophene core, the 3-methylbenzoyl group's meta-substitution pattern is critical for directing cyclization regiochemistry. The ortho- and para-isomers would be expected to produce different cyclization products or fail to undergo the same transformation due to steric or electronic constraints. This position-dependent reactivity is not captured by simple property predictions and must be verified experimentally for each isomer.

Synthetic methodology Organic synthesis Polycyclic heterocycles

Optimal Application Scenarios for 3-(3-Methylbenzoyl)thiophene Based on Differentiated Evidence


Synthesis of Polycyclic Heterocycles via Position-Dependent Cyclization

The meta-methyl substitution pattern of 3-(3-methylbenzoyl)thiophene is predicted to enable regioselective Elbs-type cyclization reactions that would be sterically blocked or diverted in the ortho-isomer. Researchers synthesizing benzo[b]thiophanthrene analogs or related polycyclic systems should select the meta-isomer to achieve the desired cyclization trajectory, as demonstrated by precedent on benzothiophene systems [1].

Medicinal Chemistry Scaffold with Controlled Steric Bulk

The meta-isomer provides a steric profile intermediate between the hindered ortho-isomer and the extended para-isomer. This balanced steric environment, reflected in the enthalpy of vaporization (57.6 kJ/mol vs. 53.3 kJ/mol for ortho), makes it the preferred choice for optimizing ligand-protein interactions where excessive hindrance or excessive extension would compromise binding .

High-Temperature Reaction Conditions Requiring Thermal Stability

With a boiling point of 333.4 °C and a flash point of 155.4 °C, the meta-isomer is suitable for high-temperature solvent-free reactions or distillative purification where the more volatile ortho-isomer (boiling point 293.7 °C) would be unacceptable. For reactions requiring sustained heating above 200 °C, the meta-isomer offers a broader operational safety margin .

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